N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is an organic compound that features a benzamide core substituted with a methoxy group and a boronate ester. This compound is part of the broader class of organoboron compounds, which are known for their stability, low toxicity, and high reactivity in various chemical transformations .
Mechanism of Action
Target of Action:
The primary target of this compound is CD44 , a cell surface glycoprotein. CD44 is involved in cell adhesion, migration, and signaling. It plays a crucial role in various physiological processes, including inflammation, tissue repair, and immune responses .
Mode of Action:
The compound interacts with CD44 through its boronic acid moiety. Specifically, the phenylboronic acid pinacol ester (PBAP) group forms reversible covalent bonds with the cis-diols (such as those found in carbohydrates) on the CD44 receptor. This interaction modulates CD44 function, affecting downstream signaling pathways .
Biochemical Pathways:
The affected pathways include:
- Inflammation : By inhibiting CD44-mediated inflammatory responses, the compound helps regulate cytokine production, leukocyte recruitment, and tissue damage .
- ROS (Reactive Oxygen Species) Regulation : The compound’s ROS-responsive nature allows it to release cargo (e.g., drugs) specifically in the presence of ROS. This property can mitigate oxidative stress associated with periodontitis .
Pharmacokinetics (ADME Properties):
Result of Action:
- ROS-Responsive Drug Delivery : The ROS-triggered release of cargo (e.g., curcumin) from the compound enhances therapeutic efficacy .
Action Environment:
Biochemical Analysis
Biochemical Properties
The compound plays a crucial role in biochemical reactions. It is often used as an organic boron reagent in organic synthesis, playing a key role in carbon-carbon bond formation, oxidation, and reduction reactions
Cellular Effects
They can act as enzyme inhibitors or specific ligand drugs, and can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Molecular Mechanism
It is known that the compound can be synthesized through nucleophilic and amidation reactions
Temporal Effects in Laboratory Settings
It is known that phenylboronic pinacol esters, a related class of compounds, are susceptible to hydrolysis, especially at physiological pH . This suggests that the compound’s effects may change over time due to degradation.
Metabolic Pathways
Boronic acid compounds are usually used in the organic synthesis of drugs, including the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
Nucleophilic Substitution:
Amidation Reaction: The benzamide core is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Boronate Ester Formation: The boronate ester is introduced via a reaction between a boronic acid and a diol, often pinacol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core.
Substitution: The boronate ester group can participate in various substitution reactions, such as Suzuki coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki coupling reactions.
Major Products:
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products often include alcohols or amines.
Substitution: Products can vary widely depending on the substituents introduced.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: It is explored for its potential as a pharmacophore in drug design.
Biological Probes: The boronate ester group allows it to act as a probe for detecting specific biomolecules.
Industry:
Material Science: The compound is used in the development of new materials with unique properties.
Chemical Sensors: Its reactivity makes it suitable for use in chemical sensors.
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the benzamide core.
4-Methoxyphenylboronic Acid: Similar functional groups but different overall structure.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boronate ester group but different aromatic core.
Uniqueness: N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a benzamide core with a boronate ester group, providing a versatile platform for various chemical and biological applications .
Properties
IUPAC Name |
N-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)11-8-6-10(7-9-11)12(17)16-18-5/h6-9H,1-5H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLLIHOJLBOYHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682212 |
Source
|
Record name | N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204742-78-8 |
Source
|
Record name | N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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